Cas no 1804884-75-0 (Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate)

Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate is a fluorinated aromatic ester with a unique combination of functional groups, including cyano, trifluoromethoxy, and trifluoromethylthio substituents. These moieties confer high electron-withdrawing properties, making the compound valuable in agrochemical and pharmaceutical research. The trifluoromethoxy and trifluoromethylthio groups enhance lipophilicity and metabolic stability, while the cyano group offers reactivity for further derivatization. The methyl ester provides a handle for hydrolysis or transesterification. This compound is particularly useful as an intermediate in the synthesis of advanced heterocycles or bioactive molecules, where its structural features contribute to improved binding affinity and resistance to degradation. Its purity and defined structure ensure reproducibility in synthetic applications.
Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate structure
1804884-75-0 structure
Product Name:Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate
CAS No:1804884-75-0
MF:C11H5F6NO3S
MW:345.217722654343
CID:4951277
Update Time:2025-10-30

Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate
    • Inchi: 1S/C11H5F6NO3S/c1-20-9(19)6-3-7(21-10(12,13)14)5(4-18)2-8(6)22-11(15,16)17/h2-3H,1H3
    • InChI Key: IGNWEQQJCLEAQE-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=C(C#N)C(=CC=1C(=O)OC)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 457
  • XLogP3: 4.4
  • Topological Polar Surface Area: 84.6

Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015013271-250mg
Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate
1804884-75-0 97%
250mg
499.20 USD 2021-06-21
Alichem
A015013271-500mg
Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate
1804884-75-0 97%
500mg
831.30 USD 2021-06-21
Alichem
A015013271-1g
Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate
1804884-75-0 97%
1g
1,549.60 USD 2021-06-21

Additional information on Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate

Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate (CAS No. 1804884-75-0): An Overview

Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate (CAS No. 1804884-75-0) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a cyano group, trifluoromethoxy, and trifluoromethylthio functionalities, offers a wide range of potential applications in drug discovery and development.

The cyano group in Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate is a key functional group that imparts significant electronic and steric effects, making it a valuable scaffold for the design of bioactive molecules. The presence of this group can enhance the metabolic stability and pharmacokinetic properties of the compound, which are crucial factors in drug development.

The trifluoromethoxy and trifluoromethylthio substituents are also noteworthy for their unique properties. These fluorinated groups can significantly influence the lipophilicity, bioavailability, and target selectivity of the molecule. Recent studies have shown that fluorinated compounds often exhibit improved binding affinities to biological targets, which can lead to enhanced therapeutic efficacy.

In the context of medicinal chemistry, Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate has been explored for its potential as a lead compound in the development of novel therapeutic agents. For instance, researchers have investigated its use in the treatment of various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate specific biological pathways makes it an attractive candidate for further investigation.

One of the key areas of interest is its potential as an inhibitor of specific enzymes or receptors. Enzyme inhibitors play a crucial role in many therapeutic strategies, and the unique structure of Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate suggests that it could be effective in this capacity. Studies have shown that similar compounds with cyano and fluorinated functionalities have demonstrated potent inhibitory activity against various enzymes involved in disease pathways.

Furthermore, the compound's lipophilicity and metabolic stability are important considerations in drug design. These properties can influence how well the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Optimizing these parameters is essential for developing effective drugs with minimal side effects.

In preclinical studies, Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate has shown promising results in terms of its pharmacological profile. It has demonstrated good solubility and permeability characteristics, which are critical for oral bioavailability. Additionally, preliminary toxicity studies have indicated that the compound is well-tolerated at therapeutic doses.

The synthesis of Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate involves several steps that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have made it possible to produce this compound more efficiently and cost-effectively. This is particularly important for large-scale production and clinical trials.

In conclusion, Methyl 4-cyano-5-trifluoromethoxy-2-(trifluoromethylthio)benzoate (CAS No. 1804884-75-0) represents a promising molecule with significant potential in pharmaceutical research and development. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further exploration as a lead compound in drug discovery efforts. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of new therapeutic agents for various diseases.

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